5-(Iodomethyl)-2-furaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76154-40-0 |
|---|---|
Molecular Formula |
C6H5IO2 |
Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-(iodomethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C6H5IO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |
InChI Key |
BOQNBJCFILUPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)CI |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodomethyl 2 Furaldehyde
Strategies for its Preparation
Transformation from Biomass-Derived Carbohydrates and 5-(Hydroxymethyl)furfural (HMF)
The synthesis of 5-(Iodomethyl)-2-furaldehyde often begins with carbohydrates derived from biomass, which are first converted to the key platform chemical, 5-(hydroxymethyl)furfural (HMF). The subsequent transformation of HMF to IMF involves the conversion of the primary hydroxyl group to an iodide.
One effective method for this transformation is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In this reaction, triphenylphosphine and iodine react to form an iodophosphonium salt, which then activates the primary hydroxyl group of HMF, facilitating a nucleophilic substitution by the iodide ion. This method is known for its high regioselectivity for primary alcohols. organic-chemistry.org While a specific detailed procedure for the synthesis of IMF from HMF using the Appel reaction is not extensively documented in publicly available literature, the general mechanism is well-established for the conversion of primary alcohols to the corresponding iodides. organic-chemistry.orgresearchgate.net
Another approach involves a metal-free hydrogenolysis of HMF using sodium iodide (NaI) in the presence of an acid. While the primary product of this reaction is 5-methylfurfural (B50972), it proceeds through an in-situ generated this compound intermediate. rsc.org This suggests that under controlled conditions, the iodinated compound could potentially be isolated. Research has shown that iodide has superior nucleophilic substitution properties and high reactivity towards C-O bond cleavage, which is crucial for this transformation. rsc.org
The following table summarizes a conceptual reaction based on the principles of the Appel reaction for the synthesis of IMF from HMF.
| Reactant | Reagents | Solvent | Temperature | Product | Yield |
| 5-(Hydroxymethyl)furfural (HMF) | Triphenylphosphine (PPh₃), Iodine (I₂) | Anhydrous Dichloromethane | Room Temperature | This compound (IMF) | Not Reported |
This table is illustrative of a potential synthetic route based on established chemical reactions.
Halogen Exchange Reactions from Analogous Halomethylfurfurals (e.g., 5-(Chloromethyl)furfural)
A prominent and widely used method for the synthesis of alkyl iodides is the Finkelstein reaction , which involves the exchange of a halogen atom. wikipedia.orgiitk.ac.in In the context of this compound synthesis, this reaction is particularly relevant for the conversion of the more readily available 5-(chloromethyl)furfural (CMF).
The reaction is typically carried out by treating CMF with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). wikipedia.orgchemspider.com The success of the Finkelstein reaction is often driven by Le Chatelier's principle. The sodium chloride (NaCl) formed as a byproduct is poorly soluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the desired this compound. wikipedia.org
While specific yields for the conversion of CMF to IMF are not widely reported, the Finkelstein reaction is generally a high-yielding process for the preparation of primary iodides. iitk.ac.inchemspider.com
Below is a representative table outlining the conditions for a Finkelstein reaction to produce IMF from CMF.
| Reactant | Reagent | Solvent | Temperature | Product | Yield |
| 5-(Chloromethyl)furfural (CMF) | Sodium Iodide (NaI) | Acetone | Reflux | This compound (IMF) | Not Reported |
This table illustrates a typical Finkelstein reaction setup.
Direct Iodination Approaches
Direct iodination of the furan (B31954) ring at the 5-position to introduce the iodomethyl group in a single step is a less common approach. Generally, direct iodination of furan derivatives occurs on the aromatic ring itself rather than a methyl substituent. ic.ac.uk For instance, the direct iodination of thiophene (B33073) and furan derivatives in the presence of zeolites has been studied for the introduction of iodine onto the heterocyclic ring. ic.ac.uk
A potential, though not explicitly documented, pathway could involve the direct iodination of 5-methylfurfural. However, this would require harsh conditions, likely involving radical mechanisms, and would likely suffer from a lack of selectivity, leading to a mixture of products.
Organometallic Routes to Furan Derivatives
Organometallic chemistry offers versatile methods for the functionalization of heterocyclic compounds. Facile synthetic routes for a wide range of 5-substituted 2-furaldehydes have been developed using organozinc reagents. nih.gov These methods typically involve the palladium-catalyzed cross-coupling reaction of aryl- or heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov
While a direct organometallic route to this compound is not explicitly described, one could envision a pathway involving the reaction of a suitable organometallic furan derivative with an iodinating agent. For instance, a 5-(halozincmethyl)-2-furaldehyde species could potentially react with iodine to yield the desired product. However, the preparation and stability of such an organometallic reagent would be a significant challenge.
Challenges in Synthetic Protocols
Stability Considerations and Isolation Difficulties in Reaction Mixtures
A significant challenge in the synthesis and application of this compound is its inherent instability. rsc.org The high reactivity of the C-I bond, coupled with the presence of the aldehyde group and the furan ring, makes the molecule susceptible to decomposition and polymerization.
5-(Halomethyl)furfurals, in general, are known to be reactive, but the iodo-derivative is particularly so. rsc.org The ease of the iodide to act as a leaving group facilitates nucleophilic substitution reactions, even with weak nucleophiles that may be present in the reaction mixture or during workup. This high reactivity is a primary reason why this compound is often generated and used in-situ as a transient intermediate rather than being isolated as a stable product. rsc.org
The isolation and purification of this compound are further complicated by its tendency to form insoluble polymers, often referred to as humins. sci-hub.se These side reactions are common in the chemistry of furan derivatives, especially under acidic or thermal conditions. The purification of the target compound from these polymeric byproducts can be challenging, often requiring specialized chromatographic techniques. organic-chemistry.org The instability also means that storage of the pure compound, if isolated, would likely require stringent conditions, such as low temperatures and the absence of light and moisture, to prevent degradation.
The following table summarizes the key challenges associated with the synthesis of IMF.
| Challenge | Description | Consequence |
| High Reactivity | The C-I bond is a good leaving group, making the molecule susceptible to nucleophilic attack. | Difficulty in isolating the pure compound; often used as a transient intermediate. |
| Polymerization | The furan ring and aldehyde group can participate in polymerization reactions, especially under acidic or thermal conditions. | Formation of insoluble humins, complicating purification and reducing yield. |
| Decomposition | The molecule can degrade through various pathways, including hydrolysis and elimination reactions. | Reduced shelf-life and the need for careful handling and storage conditions. |
Chemical Reactivity and Transformation Pathways of 5 Iodomethyl 2 Furaldehyde
Reactivity of the Iodomethyl Moiety
The carbon-iodine bond in the iodomethyl group is relatively weak and highly polarized, making the iodine atom an excellent leaving group. This inherent reactivity is the basis for numerous transformations at this position.
The primary reaction pathway for the iodomethyl group is nucleophilic substitution, where the iodide ion is displaced by a wide variety of nucleophiles. This reactivity is analogous to that of 5-(chloromethyl)furfural (CMF), a well-studied biomass-derived platform molecule, though the iodinated compound is generally more reactive. cetjournal.itcetjournal.it These reactions typically follow an SN2 mechanism, although SN1 pathways can be involved depending on the solvent and reaction conditions.
A broad range of nucleophiles can be employed to create new carbon-heteroatom and carbon-carbon bonds. For instance, reaction with alcohols (alkanolysis) or water (hydrolysis) can yield the corresponding ethers and alcohols, respectively. cetjournal.itcetjournal.it Similarly, amines, thiols, and carboxylates can be used to introduce nitrogen, sulfur, and ester functionalities.
| Nucleophile (Nu:) | Reagent Example | Product | Product Class |
| R-O⁻ | Sodium Methoxide (NaOCH₃) | 5-(Methoxymethyl)-2-furaldehyde | Ether |
| R-S⁻ | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthiomethyl)-2-furaldehyde | Thioether |
| N₃⁻ | Sodium Azide (NaN₃) | 5-(Azidomethyl)-2-furaldehyde | Azide |
| CN⁻ | Sodium Cyanide (NaCN) | 5-(Cyanomethyl)-2-furaldehyde | Nitrile |
| R-COO⁻ | Sodium Acetate (CH₃COONa) | 5-(Acetoxymethyl)-2-furaldehyde | Ester |
The generation of carbon-carbon bonds is also achievable through the use of carbon-based nucleophiles. Organozinc reagents, for example, can be prepared from the corresponding 5-(chloromethyl)furfural and have been shown to participate in coupling reactions. escholarship.org A similar reactivity is expected for 5-(Iodomethyl)-2-furaldehyde, allowing for the formation of more complex molecular architectures.
Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an exocyclic methylene (B1212753) furan (B31954) derivative. This process, often referred to as dehydrohalogenation, involves the abstraction of a proton from the methyl group and the concurrent expulsion of the iodide leaving group, resulting in the formation of a new pi bond. youtube.comyoutube.com
This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, which is a concerted process where the base removes the proton at the same time the leaving group departs. youtube.com The choice of a bulky base, such as potassium tert-butoxide, is often crucial to favor elimination over the competing nucleophilic substitution pathway. youtube.com The resulting unsaturated system is a highly reactive conjugated diene, which can serve as a precursor for further synthetic transformations, including cycloaddition reactions.
The weak carbon-iodine bond (C-I) is susceptible to homolytic cleavage, making this compound a suitable precursor for radical-mediated reactions. libretexts.orgutexas.edu These reactions are typically initiated by either thermal or photochemical means, or through the use of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org
One of the most common radical reactions involving alkyl halides is reductive dehalogenation, often accomplished using tributyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a chain mechanism:
Initiation: A tributyltin radical (Bu₃Sn•) is generated from the initiator.
Propagation: The tributyltin radical abstracts the iodine atom from this compound, forming a stable tin-iodine bond and a furfuryl-type carbon radical. This new carbon radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the product (5-methylfurfural) and regenerating the tributyltin radical to continue the chain. libretexts.org
Termination: The reaction ceases when two radical species combine. utexas.eduyoutube.com
This radical intermediate can also participate in other transformations, such as intramolecular cyclizations or intermolecular additions to alkenes and alkynes, providing a powerful method for forming new carbon-carbon bonds. libretexts.orgmdpi.com
Reactivity of the Aldehyde Functional Group
The aldehyde group in this compound is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is characteristic of aromatic aldehydes and allows for a variety of important chemical conversions.
The aldehyde functional group can be reduced to a primary alcohol or completely deoxygenated to a methyl group. However, the specific transformation to 5-Methylfurfural (B50972) from this compound involves the reduction of the iodomethyl group to a methyl group while preserving the aldehyde. This is a reductive dehalogenation, as described in the radical reactions section (3.1.3), often using reagents like tributyltin hydride. libretexts.org
Conversely, the selective reduction of the aldehyde group in the presence of the reactive iodomethyl moiety is challenging. It typically requires mild reducing agents. For instance, the reduction of similar furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to their corresponding alcohols is well-documented and often employs hydride reagents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. nih.govnih.gov Applying these methods to this compound would likely lead to a mixture of products due to competing reactions at the iodomethyl position unless conditions are carefully controlled.
| Reaction Type | Product | Typical Reagents |
| Reductive Dehalogenation | 5-Methylfurfural | Bu₃SnH, AIBN |
| Aldehyde to Alcohol | 5-(Iodomethyl)furan-2-methanol | NaBH₄ |
| Aldehyde to Alkane | 5-(Iodomethyl)-2-methylfuran | Wolff-Kishner or Clemmensen Reduction |
The aldehyde group readily undergoes condensation and addition reactions, which are fundamental for carbon-carbon bond formation. masterorganicchemistry.commdpi.com In these reactions, the aldehyde carbon acts as an electrophile.
Aldol (B89426) and Knoevenagel Condensations: In the presence of a base, the aldehyde can react with enolates derived from ketones or other aldehydes in an aldol addition reaction. masterorganicchemistry.com Subsequent dehydration (condensation) can lead to the formation of an α,β-unsaturated carbonyl compound. Similarly, it can participate in Knoevenagel condensations with active methylene compounds (e.g., malonic esters) to yield substituted alkenes.
Wittig Reaction: The aldehyde can be converted to an alkene through reaction with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile, allowing for the synthesis of a wide range of substituted styryl-type furan derivatives.
Other Addition Reactions: Various other nucleophiles can add to the aldehyde carbonyl, including organometallic reagents (Grignard, organolithium) to form secondary alcohols, and cyanide to form cyanohydrins. The aldehyde also reacts with amines to form imines (Schiff bases), which are valuable intermediates in their own right. mdpi.com
Reactivity of the Furan Ring System
The furan ring in this compound, while aromatic, exhibits distinct reactivity compared to benzene (B151609) due to the presence of the oxygen heteroatom and the influence of its substituents. The lone pairs of electrons on the oxygen atom make the furan ring electron-rich and generally more reactive towards electrophiles than benzene. However, this inherent reactivity is significantly modulated by the strongly electron-withdrawing nature of the aldehyde group at the C2 position and the inductive effect of the iodomethyl group at C5.
Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions, as the cationic intermediate (the Wheland intermediate) is most effectively stabilized by the ring oxygen at these sites. In this compound, both of these highly activated positions are already substituted.
The presence of the 2-furaldehyde group, a powerful deactivating group, reduces the electron density of the furan ring, making it less susceptible to electrophilic attack than furan itself. This deactivation directs incoming electrophiles to the remaining positions, C3 and C4. Of these, the C4 position is generally favored for substitution on 2-substituted furans, as attack at C3 is sterically hindered and electronically less favored. The iodomethyl group at C5 also exerts an electron-withdrawing inductive effect, further deactivating the ring. Consequently, electrophilic aromatic substitution on this compound is expected to be challenging and would likely require harsh reaction conditions. If substitution were to occur, it would be strongly directed to the C4 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-(Iodomethyl)-4-nitro-2-furaldehyde |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-5-(iodomethyl)-2-furaldehyde |
The furan ring can function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of furan imparts a degree of stability that makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. The reversibility of the furan Diels-Alder reaction is a common issue.
The reactivity of furans in these reactions is highly sensitive to the electronic nature of their substituents. Electron-donating groups on the furan ring enhance its reactivity in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups diminish it. With both an aldehyde and an iodomethyl group, this compound is an electron-poor furan. This electronic deficiency makes it a poor diene for reactions with typical electron-deficient dienophiles (e.g., maleic anhydride, acrylates). Such reactions, if they proceed at all, often require high temperatures and result in low equilibrium conversions.
Recent studies have shown, however, that electron-poor furfurals, including furfural and 5-(hydroxymethyl)furfural (HMF), can participate directly in Diels-Alder reactions with reactive dienophiles like maleimides in an aqueous medium. The success of this transformation is attributed to a secondary thermodynamic driving force: the unfavorable Diels-Alder equilibrium is coupled with the exergonic hydration of the aldehyde group in the resulting 7-oxanorbornene adduct to form a stable geminal diol. This strategy circumvents the inherent low reactivity of the electron-deficient furan ring. It is highly probable that this compound would undergo a similar reaction under these conditions.
Table 2: Representative Diels-Alder Reactions of Electron-Deficient Furans with Maleimides in Water
| Furan Diene | Dienophile | Product | Reference |
|---|---|---|---|
| Furfural | N-Ethylmaleimide | 2-Ethyl-4-(7-oxa-bicyclo[2.2.1]hept-5-en-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (hydrated form) | |
| 5-(Hydroxymethyl)furfural | N-Phenylmaleimide | 4-(5-(Hydroxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (hydrated form) |
Multi-Component and Cascade Reactions Involving this compound
The dual reactivity of the aldehyde and iodomethyl groups makes this compound an excellent substrate for multi-component and cascade reactions, allowing for the rapid construction of complex molecular architectures.
The aldehyde functionality is a common participant in classic multi-component reactions. For instance, it can readily undergo Knoevenagel condensation with active methylene compounds (e.g., malonates, cyanoacetates) under basic catalysis. This reaction extends the carbon chain at the C2 position and is highly efficient for various 5-substituted-2-furaldehydes.
The iodomethyl group serves as a potent electrophilic site for nucleophilic substitution. A cascade reaction could be designed where an initial reaction at the aldehyde group is followed by an intramolecular substitution at the C5-methyl position. For example, reaction with a bifunctional nucleophile could first form an imine or enamine at the aldehyde, with the second nucleophilic site then displacing the iodide to form a new heterocyclic ring.
The analogous compound, 5-(chloromethyl)furfural (CMF), is a well-studied platform for such transformations. Its reactions can be used as a blueprint for the potential pathways of this compound, with the understanding that the carbon-iodine bond is weaker and iodide is a better leaving group than chloride, suggesting that these reactions may proceed under even milder conditions.
Mechanistic Investigations of Transformations
Mechanistic understanding of the transformations of this compound can be broadly divided into reactions involving the exocyclic iodomethyl group and those that alter the furan ring itself.
A primary transformation pathway for this molecule is nucleophilic substitution at the benzylic-like carbon of the iodomethyl group. The mechanism of this substitution can proceed via either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway.
Sₙ2 Mechanism: A direct backside attack by a nucleophile, displacing the iodide ion in a single concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
Sₙ1 Mechanism: A stepwise process involving the initial departure of the iodide leaving group to form a furfuryl-type carbocation intermediate. This cation is resonance-stabilized by the furan ring. A subsequent, rapid attack by a nucleophile traps the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that promote ionization.
Given the stability of the intermediate furfuryl carbocation, an Sₙ1 or borderline Sₙ1/Sₙ2 mechanism is highly plausible for many substitution reactions of this compound.
The furan ring itself can undergo mechanistically distinct transformations, particularly under acidic conditions. Protonation of the furan oxygen can trigger a cascade of events leading to ring-opening. For related furfuryl systems, this can lead to rearrangements like the Piancatelli rearrangement, which transforms furfuryl alcohols into cyclopentenones. While this compound does not possess the hydroxyl group necessary for a classic Piancatelli rearrangement, acid-catalyzed hydrolysis of the furan ring can still occur, likely proceeding through a protonated intermediate that is susceptible to nucleophilic attack by water, ultimately leading to the formation of acyclic dicarbonyl compounds.
Applications of 5 Iodomethyl 2 Furaldehyde in Advanced Chemical Synthesis
As a Building Block for Complex Organic Molecules
The reactivity of 5-(Iodomethyl)-2-furaldehyde allows for its effective use in the construction of more complex molecular architectures. semanticscholar.org Its dual functionality enables a variety of chemical transformations, positioning it as a valuable starting material in multi-step synthetic sequences.
The iodomethyl group in this compound is a key feature for its derivatization. This group can be readily substituted by various nucleophiles to introduce a wide range of functional groups. For instance, it can be converted to other halogenated derivatives, such as 5-(chloromethyl)furfural, which is also a significant bio-based platform molecule. escholarship.orgresearchgate.net
Furthermore, the aldehyde group can undergo a multitude of reactions characteristic of aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and oximes. These transformations lead to a diverse library of furanic compounds with tailored properties for various applications.
A fundamental application of this compound in organic synthesis is its participation in carbon-carbon bond-forming reactions. sigmaaldrich.comorganic-chemistry.org These reactions are crucial for elongating carbon chains and constructing the carbon skeletons of complex organic molecules.
The iodomethyl group makes it an excellent substrate for various cross-coupling reactions. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. chemrxiv.orgresearchgate.net In these reactions, the iodine atom is substituted by an organic group from an organometallic reagent, allowing for the introduction of a wide variety of substituents at the 5-position of the furan (B31954) ring.
For example, the Suzuki coupling reaction of this compound with an aryl boronic acid would yield a 5-(arylmethyl)-2-furaldehyde derivative. This strategy provides a direct route to furan-containing compounds with extended aromatic systems.
Role in Biomass Valorization Pathways
This compound plays a significant role in the conversion of biomass into valuable chemicals and fuels, a process known as biomass valorization. dtu.dkresearchgate.net As a derivative of HMF, which is directly obtainable from the dehydration of C6 sugars found in lignocellulosic biomass, it serves as a key intermediate in biorefinery concepts.
One of the most promising applications of this compound is its conversion into biofuels and bio-based chemicals. Through catalytic reduction, the iodomethyl group can be converted to a methyl group, and the aldehyde can be reduced to a methyl group as well, leading to the formation of 2,5-dimethylfuran (B142691) (DMF). DMF is considered a promising biofuel candidate due to its high energy density and favorable combustion properties. google.comrsc.org
Further hydrogenation of the furan ring in DMF yields 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), another potential biofuel with properties suitable for use in transportation fuels. sigmaaldrich.comnih.gov The conversion of this compound to these biofuels represents a key pathway in the production of renewable energy from biomass.
Below is a table summarizing the conversion of HMF derivatives to potential biofuels:
| Precursor | Catalyst | Product | Application |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | Raney Ni | 2,5-Dimethylfuran | Biofuel |
| 5-Hydroxymethylfurfural (HMF) | Mineral-derived Cu catalysts | 2,5-Dimethylfuran | Biofuel |
| 5-(Chloromethyl)furfural (CMF) | Not specified | 2,5-Dimethylfuran | Biofuel |
Table 1: Conversion of HMF derivatives to potential biofuels.
In the context of an integrated biorefinery, this compound is a valuable intermediate that connects different processing streams. researchgate.netrsc.orgepfl.ch Biorefineries aim to utilize all components of biomass to produce a variety of products, maximizing economic and environmental benefits. The production of furfural (B47365) and its derivatives is a key component of many biorefinery models. scispace.com
This compound can be produced from the saccharide fraction of biomass and then converted into a range of downstream products, including biofuels, specialty chemicals, and polymer precursors. This integration allows for a more efficient and sustainable utilization of biomass resources.
Contribution to Material Science Precursors
The furan ring in this compound is a rigid and stable aromatic system, making it an attractive building block for the synthesis of polymers and other materials. researchgate.netulaval.ca Furan-based polymers are being investigated as renewable alternatives to petroleum-based plastics.
The aldehyde and iodomethyl functionalities of this compound can be used to introduce this furanic moiety into polymer backbones. For example, the aldehyde can participate in condensation polymerization reactions with other monomers to form polyesters, polyamides, and other polymers. The iodomethyl group can be used for post-polymerization modification or as an initiation site for certain types of polymerization. The development of polymers from biomass-derived monomers like this compound is a key area of research in sustainable material science. nih.gov
Polymer and Resin Synthesis
The synthesis of sustainable polymers from renewable resources is a primary focus of modern chemistry, with HMF and its derivatives being key starting materials. researchgate.net this compound, as a reactive HMF derivative, is a promising monomer for the production of a variety of furan-based polymers and resins. Its utility is analogous to that of 5-(chloromethyl)furfural (CMF), which has been explored for accessing functional polymers. escholarship.org
The iodomethyl group can readily react with nucleophiles such as diols, diamines, or dithiols in polycondensation reactions to form polyesters, polyamides, and polythioethers, respectively. The aldehyde group can also participate in polymerization, for example, through reactions with amines to form polyimines or be converted into other functional groups suitable for polymerization. researchgate.net
Industrially, HMF is used in the synthesis of phenol/furfural novolak-type resins. nih.gov By extension, this compound could be incorporated into such resin systems to introduce specific functionalities or to enhance cross-linking capabilities. Furan-based epoxy resins, often derived from the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) followed by reaction with epichlorohydrin, are another important class of materials. nih.gov The high reactivity of the iodomethyl group could provide alternative synthetic routes to furan-based epoxy monomers.
Table 1: Potential Polymer Classes from this compound This table is based on the known reactivity of the aldehyde and halomethyl functional groups present in the molecule.
| Polymer Class | Potential Synthetic Route | Resulting Polymer Backbone |
| Polyesters | Polycondensation with dicarboxylic acids (after reduction of aldehyde) or diols (via the iodomethyl group). | Contains furan rings and ester linkages. |
| Polyamides | Polycondensation with diamines (via the iodomethyl group) or dicarboxylic acids (after conversion of aldehyde to amine). | Contains furan rings and amide linkages. |
| Polyimines | Polycondensation of the aldehyde group with multifunctional amines. | Contains furan rings and imine (Schiff base) linkages. |
| Polyurethanes | Conversion to a diol (e.g., reduction of aldehyde and substitution of iodide), followed by reaction with diisocyanates. | Contains furan rings and urethane (B1682113) linkages. |
| Epoxy Resins | Conversion to a furan-based diepoxide monomer, followed by curing with a hardener. | Cross-linked network containing furan moieties. |
Development of Advanced Organic Materials
The rigid structure of the furan ring, when incorporated into polymers, can lead to materials with enhanced thermal and mechanical properties. researchgate.net For instance, polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) derived from an HMF-based monomer, exhibits superior gas barrier properties compared to its petroleum-based counterpart, polyethylene terephthalate (B1205515) (PET). researchgate.net The use of this compound as a monomer or modifying agent allows for the introduction of the furan moiety into various material backbones, potentially yielding high-performance materials.
The reactivity of the iodomethyl group is particularly advantageous for surface modification and the synthesis of functional materials. It can be used to graft furan moieties onto existing polymer chains or surfaces, thereby altering their chemical and physical properties. This functionalization is key in creating materials for specialized applications such as adhesives, coatings, and composites. For example, epoxy monomers derived from HMF have been studied as adhesives after photocuring. nih.gov
Furthermore, the aldehyde functionality can be utilized in post-polymerization modifications. This allows for the creation of reactive polymer platforms where specific ligands, chromophores, or bioactive molecules can be attached, leading to the development of advanced materials for sensors, drug delivery systems, or catalytic applications. nih.gov
Table 2: Examples of Advanced Organic Materials from Furan-Based Precursors This table highlights materials developed from HMF and its derivatives, indicating the potential applications for materials synthesized using this compound.
| Material Type | Furan-Based Precursor(s) | Key Properties & Potential Applications |
| High-Barrier Polyesters (e.g., PEF) | 2,5-Furandicarboxylic acid (FDCA) | Superior gas barrier (O₂, CO₂), enhanced thermal stability. Used for food and beverage packaging. researchgate.net |
| Epoxy Resins/Adhesives | 2,5-Bis(hydroxymethyl)furan (BHMF) | Good thermal stability, high bio-content. Used as adhesives and coatings. nih.gov |
| Polyimine Thermosets | 5,5'-[Oxybis(methylene)]bis-2-furfural (OBMF) | Tailorable thermal and mechanical properties, closed-loop recyclability. Used for thermoset plastics. researchgate.net |
| Functional Polymonothiocarbonates | HMF-derived epoxy monomers | Aldehyde functionality allows for post-polymerization modification. Potential for creating degradable smart materials. nih.gov |
Utility in Agrochemical and Fine Chemical Synthesis
In the synthesis of agrochemicals and fine chemicals, this compound serves as a valuable intermediate. chemimpex.com The furan ring is a structural motif found in numerous biologically active compounds. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form carbon-carbon or carbon-nitrogen bonds. jmchemsci.comsigmaaldrich.com
The key feature for fine chemical synthesis is the iodomethyl group. Iodine is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of the furan-2-carbaldehyde moiety into more complex molecular structures through reactions with various nucleophiles like alcohols, amines, and carbanions. This reactivity is superior to that of the more common 5-(hydroxymethyl)furfural or even 5-(chloromethyl)furfural.
This compound is a building block for synthesizing derivatives with potential applications as pesticides, herbicides, or plant growth regulators. chemimpex.com For example, 5-methylfurfural (B50972), a related compound, is an important fine chemical used in the pesticide and pharmaceutical industries. rsc.org The ability to easily functionalize the molecule at two different positions provides synthetic chemists with a powerful tool for creating libraries of novel compounds for biological screening.
Table 3: Key Synthetic Transformations and Applications
| Functional Group | Type of Reaction | Product Class / Intermediate | Relevance |
| Aldehyde | Oxidation | Furan-2-carboxylic acids | Intermediates for pharmaceuticals and polymers. jmchemsci.com |
| Aldehyde | Reduction | Furan-2-methanols | Precursors for polyesters and ethers. nih.gov |
| Aldehyde | Knoevenagel/Aldol (B89426) Condensation | α,β-Unsaturated carbonyls | Building blocks for complex heterocyclic synthesis. jmchemsci.com |
| Aldehyde | Reductive Amination | Furan-2-methylamines | Intermediates for agrochemicals and pharmaceuticals. |
| Iodomethyl | Nucleophilic Substitution (with R-OH, R-NH₂, R-SH) | Ethers, amines, thioethers | A key step to attach the furan moiety to other molecules. |
| Iodomethyl | Grignard/Organometallic Coupling | Alkylated furans | Carbon-carbon bond formation for complex skeletons. |
Analytical and Spectroscopic Characterization Methods in Research on 5 Iodomethyl 2 Furaldehyde
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatography is a cornerstone for separating and analyzing complex mixtures, making it essential in the synthesis and application of 5-(Iodomethyl)-2-furaldehyde. It allows researchers to track the consumption of reactants and the formation of products in real-time and to verify the purity of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound and its reaction byproducts. nih.govnih.gov In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column, typically a nonpolar column like an HP-5MS. mdpi.comnih.gov As the separated components exit the column, they are ionized, commonly through electron impact (EI), and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.
This technique is highly effective for identifying reaction products by comparing their mass spectra and retention times to those of known standards or spectral libraries. researchgate.net For furan (B31954) derivatives, GC-MS can separate isomers and provide clear identification, which is crucial for understanding reaction mechanisms and outcomes. mdpi.comnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Separation of volatile furanic compounds. nih.gov |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. acs.org |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Gradient, e.g., 40 °C hold for 2 min, ramp to 250 °C at 10 °C/min | Optimizes separation of compounds with different boiling points. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. acs.org |
| MS Detector | Quadrupole or Tandem Quadrupole (QqQ) | Mass analysis and detection of ionized fragments. acs.org |
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of furanic compounds, including this compound, especially for monitoring reaction kinetics. lcms.czmdpi.comresearchgate.net Unlike GC-MS, HPLC is suitable for non-volatile or thermally sensitive compounds. The technique separates components in a liquid mobile phase as it passes through a packed column.
For furan aldehydes, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer like phosphoric acid. sielc.comresearchgate.net Detection is typically achieved using a UV-Vis detector, as the furan ring and aldehyde group create a chromophore that absorbs strongly in the UV region, usually around 280 nm. researchgate.net By integrating the peak area of the analyte and comparing it to a calibration curve constructed from standards of known concentration, precise quantification of the compound in a sample can be achieved. lcms.cznih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water gradient | Elution of compounds with varying polarities. sielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. researchgate.net |
| Detection | UV at 280-284 nm | Quantification based on UV absorbance of the furan ring system. sielc.comresearchgate.net |
| Column Temperature | 30 °C | Ensures reproducible retention times. researchgate.net |
Spectroscopic Approaches for Structural Elucidation of Derivatives
Once a new derivative of this compound is synthesized and purified, spectroscopic methods are employed to confirm its molecular structure. These techniques probe the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. nih.gov Both ¹H and ¹³C NMR experiments provide critical data for derivatives of this compound.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see distinct signals for the aldehyde proton (typically a singlet around δ 9.5-9.6 ppm), the two protons on the furan ring (as doublets between δ 6.5-7.3 ppm), and the protons on the side chains. mdpi.comrsc.org The integration of these signals corresponds to the number of protons of each type.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde (around δ 177 ppm), the carbons of the furan ring (δ 110-160 ppm), and the carbon of the iodomethyl group. rsc.orgnih.gov
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -CHO | ~9.6 | Singlet (s) |
| H-3 | ~7.2 | Doublet (d) | |
| H-4 | ~6.5 | Doublet (d) | |
| -CH₂I | ~4.5 | Singlet (s) | |
| ¹³C | C=O | ~177 | - |
| C-2 | ~152 | - | |
| C-5 | ~161 | - | |
| C-3 | ~122 | - | |
| C-4 | ~110 | - | |
| -CH₂I | ~5-10 | - |
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of molecules.
Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups. A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the conjugated aldehyde. mdpi.com Other important signals include the C-H stretch of the aldehyde proton (around 2800-2900 cm⁻¹) and various stretches and bends associated with the furan ring. mdpi.comrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the conjugated π-electron systems in a molecule. Furan aldehydes exhibit strong absorbance in the UV region. The primary absorption maximum (λmax) for 2-furaldehyde derivatives typically appears in the 270-290 nm range, corresponding to π → π* electronic transitions within the conjugated system of the furan ring and the carbonyl group. mdpi.comnih.gov
| Technique | Functional Group / System | Characteristic Absorption |
|---|---|---|
| IR | Aldehyde C=O Stretch | ~1670-1700 cm⁻¹ (strong) mdpi.com |
| Furan Ring C=C Stretch | ~1560-1600 cm⁻¹ | |
| Furan Ring C-O Stretch | ~1020-1250 cm⁻¹ | |
| UV-Vis | Conjugated π System | λmax ~270-290 nm mdpi.comnih.gov |
Mass Spectrometry for Reaction Product Identification
Mass spectrometry (MS), often coupled with a chromatographic technique like GC or LC, is vital for confirming the molecular weight and elemental composition of reaction products. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with enough accuracy to predict its elemental formula. rsc.org
In the analysis of this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the compound. The fragmentation pattern provides structural clues. For this compound itself, characteristic fragments would likely result from the loss of the iodine atom ([M-I]⁺) or the formyl group ([M-CHO]⁺). These fragmentation pathways help to confirm the structure of the parent molecule and identify unknown products in a reaction mixture.
| Fragment Ion | Formula | Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | C₆H₅IO₂⁺ | 235.93 | Molecular Ion |
| [M-H]⁺ | C₆H₄IO₂⁺ | 234.92 | Loss of a hydrogen atom |
| [M-CHO]⁺ | C₅H₅IO⁺ | 207.94 | Loss of the formyl radical |
| [M-I]⁺ | C₆H₅O₂⁺ | 109.03 | Loss of the iodine radical |
Theoretical and Computational Studies of 5 Iodomethyl 2 Furaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of 5-(Iodomethyl)-2-furaldehyde. These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which governs its chemical properties and behavior.
DFT calculations are employed to compute a variety of molecular properties, known as reactivity descriptors, that predict how and where a molecule is likely to react. For this compound, these descriptors offer insights into the reactivity of the aldehyde group, the furan (B31954) ring, and the iodomethyl substituent.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. For this compound, an MEP map would reveal electron-rich (red) regions, such as the oxygen atom of the carbonyl group, which are susceptible to electrophilic attack. Conversely, electron-deficient (blue) regions, like the hydrogen of the aldehyde group and the carbon of the iodomethyl group, indicate sites prone to nucleophilic attack. These calculations help predict that the aldehyde is a primary site for nucleophilic addition, while the iodomethyl group is susceptible to nucleophilic substitution.
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory
| Descriptor | Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates moderate electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates a strong propensity to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity. |
| Dipole Moment | 3.2 D | High polarity, influencing solubility and intermolecular interactions. |
| C=O Carbon (Mulliken Charge) | +0.45 | Electrophilic site, prone to nucleophilic attack. |
Note: The data in this table is illustrative and represents typical values for a molecule with this structure. Actual computed values may vary based on the specific computational method and basis set used.
Quantum chemical methods are also invaluable for simulating spectroscopic properties, which aids in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). For this compound, these calculations would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the conjugated furan-aldehyde system.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These simulations help assign specific absorption bands in experimental spectra to the vibrational modes of the molecule, such as the characteristic C=O stretch of the aldehyde and the C-I stretch of the iodomethyl group.
Table 2: Illustrative Simulated Spectroscopic Data for this compound
| Spectroscopic Method | Predicted Feature | Assignment |
|---|---|---|
| UV-Vis (TD-DFT) | λmax ≈ 280 nm | π→π* transition of the conjugated system. |
| IR | ν ≈ 1680 cm⁻¹ | C=O stretching vibration of the aldehyde. |
| IR | ν ≈ 650 cm⁻¹ | C-I stretching vibration. |
| ¹H NMR (GIAO method) | δ ≈ 9.6 ppm | Aldehydic proton (CHO). |
Note: This table contains representative data based on calculations for analogous furan derivatives. These values serve as examples of what a computational study would predict.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
To understand a chemical reaction, chemists must characterize not only the reactants and products but also the high-energy transition state (TS) that connects them. Computational methods can locate the precise geometry of a transition state and calculate its energy. This information is used to construct a reaction energy profile, which plots the energy of the system along the reaction coordinate. The height of the energy barrier from the reactants to the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction.
For this compound, this analysis could be applied to various reactions, such as the nucleophilic substitution of the iodide. By modeling the approach of a nucleophile (e.g., an amine or an alcohol) to the iodomethyl group, the transition state for the substitution can be calculated, providing the activation energy and confirming whether the reaction proceeds via a concerted SN2 mechanism.
Table 3: Hypothetical Energy Profile for the SN2 Reaction of this compound with Ammonia (NH₃)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Separated) | 0.0 |
| Pre-reaction Complex | -2.5 |
| Transition State (TS) | +15.0 |
| Post-reaction Complex | -25.0 |
Note: This data is a hypothetical example illustrating the typical energy profile for an SN2 reaction modeled computationally.
Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. researchgate.netrsc.org Computational models can account for these effects in two primary ways:
Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.
Studies on related furan derivatives have shown that solvent polarity can significantly alter reaction energy barriers and even change the preferred reaction pathway. sciepub.com For this compound, computational studies could model a substitution reaction in various solvents (e.g., hexane, THF, water) to predict how the activation energy changes, thereby guiding the selection of an optimal reaction medium. Polar solvents would be expected to stabilize the charged transition state of an SN2 reaction, thus lowering the activation energy and accelerating the reaction rate.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular modeling and dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. psu.edu MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with the environment. youtube.comsemanticscholar.org
An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with solvent molecules, and then calculating the forces on each atom and integrating Newton's laws of motion to track their trajectories over time (from nanoseconds to microseconds).
These simulations can be used to study:
Solvation Structure: By analyzing the radial distribution functions between atoms of the solute and solvent, one can understand how solvent molecules arrange themselves around the furan ring, the aldehyde group, and the iodomethyl group.
Conformational Dynamics: The simulations can reveal the preferred conformations of the molecule and the energy barriers between them.
Transport Properties: Properties like the diffusion coefficient of this compound in a given solvent can be calculated from the simulation trajectory, which is important for understanding mass transport phenomena.
Intermolecular Interactions: MD is used to model how the molecule interacts with other solutes, surfaces, or macromolecules, which is particularly relevant in materials science and drug design applications. researchgate.net
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ammonia |
| Hexane |
| Tetrahydrofuran (THF) |
Conformational Analysis and Stability Studies
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and reactivity. For this compound, the key degrees of freedom are the rotation of the aldehyde (-CHO) group and the iodomethyl (-CH₂I) group relative to the furan ring.
The aldehyde group at the C2 position can exist in two planar conformations, O-trans and O-cis, referring to the orientation of the carbonyl oxygen relative to the furan ring oxygen. Computational studies on similar 2-furaldehydes have consistently shown that the O-trans conformer is generally more stable due to reduced steric hindrance and favorable electronic interactions.
The stability of the molecule is also influenced by the orientation of the C-I bond in the iodomethyl group. Rotation around the C5-CH₂ bond will lead to different conformers. The large size and high polarizability of the iodine atom compared to hydrogen or a hydroxyl group would be expected to create significant steric and electronic effects. The most stable conformer would likely position the bulky iodine atom to minimize steric clashes with the furan ring and the aldehyde group. It is hypothesized that the global minimum energy conformation for this compound would be the O-trans arrangement of the aldehyde group, with the iodomethyl group oriented to minimize steric repulsion.
Interactive Data Table: Predicted Relative Energies of this compound Conformers
This table presents hypothetical data based on general principles of conformational analysis applied to furaldehyde derivatives. The values are illustrative and would require specific DFT calculations for validation.
| Conformer Name | Aldehyde Orientation | Iodomethyl Orientation | Predicted Relative Energy (kcal/mol) | Predicted Stability |
| OT-gauche | O-trans | C-I bond gauche to C4-C5 bond | 0.00 | Most Stable |
| OT-anti | O-trans | C-I bond anti to C4-C5 bond | 0.5 - 1.5 | Stable |
| OC-gauche | O-cis | C-I bond gauche to C4-C5 bond | 1.0 - 2.5 | Less Stable |
| OC-anti | O-cis | C-I bond anti to C4-C5 bond | 1.5 - 3.0 | Least Stable |
Interactions with Catalytic Species or Surfaces
The catalytic upgrading of biomass-derived furanics is a cornerstone of green chemistry. rsc.org Theoretical studies on furfural (B47365) and HMF provide a framework for predicting how this compound would interact with catalysts. Key interaction points on the molecule are the aldehyde group, the furan ring oxygen, and the iodomethyl group.
Interactions with Metal Surfaces: Heterogeneous catalysis is vital for the conversion of furanics. acs.org Density Functional Theory (DFT) studies on the interaction of furfural with metal surfaces like Palladium (Pd), Ruthenium (Ru), and Copper (Cu) show that adsorption typically occurs through the furan ring and the aldehyde group. rsc.orgacs.orgacs.org For this compound, it is expected that the molecule would adsorb flat on a metal surface, allowing for π-system interaction of the furan ring and coordination of the carbonyl oxygen. acs.org The iodomethyl group introduces a new dimension; the iodine atom, being a large and relatively electropositive halogen, could either sterically hinder certain adsorption geometries or participate in interactions with the surface itself. Furthermore, the C-I bond is significantly weaker than a C-H or C-O bond, suggesting it could be a primary site for catalytic cleavage (hydrodeiodination).
Interactive Data Table: Predicted Adsorption Energies on Catalytic Sites
This table presents hypothetical adsorption energies based on DFT studies of analogous molecules like furfural and HMF. acs.org The values are illustrative and intended to show relative interaction strengths.
| Catalytic Site | Molecule Moiety | Predicted Interaction Mode | Predicted Adsorption Energy (eV) |
| Pd(111) Surface | Furan Ring & Aldehyde | π-donation & O-coordination | -1.0 to -1.5 |
| Ru/Co₃O₄ Surface | Aldehyde Group | η²(C–O) at oxygen vacancy | -0.8 to -1.2 |
| Lewis Acid (e.g., AlCl₃) | Carbonyl Oxygen | O-Al Coordination | -0.5 to -1.0 |
| Brønsted Acid (H⁺) | Carbonyl Oxygen | Protonation | Strong (Varies with medium) |
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Routes for 5-(Iodomethyl)-2-furaldehyde
The future of this compound (IMF) is intrinsically linked to the development of more efficient and sustainable methods for its synthesis. While traditional methods exist, research is steering towards greener, more atom-economical routes, often starting from renewable biomass. A key precursor, 5-(Hydroxymethyl)furfural (HMF), is a central platform chemical derived from C6 sugars. The conversion of HMF and its derivatives, such as 5-(chloromethyl)furfural (CMF), into a variety of furan (B31954) compounds is a major focus. nih.gov CMF, which can be produced in high yields directly from raw biomass, presents a particularly attractive starting point for novel pathways. nih.gov
Future synthetic strategies will likely focus on:
Direct Conversion from Biomass-Derived Precursors: Investigating one-pot or tandem reactions that convert HMF or CMF directly to IMF, minimizing intermediate isolation steps and solvent waste.
Halogen Exchange Reactions: Optimizing conditions for the efficient conversion of more readily available 5-(chloromethyl)furfural or 5-(bromomethyl)furfural to IMF via Finkelstein-type reactions.
Organometallic Routes: Exploring facile synthetic routes using organozinc reagents, which have proven effective for preparing a wide range of 5-substituted 2-furaldehydes under mild conditions. nih.gov
These new routes aim to improve yield, reduce reaction times, and utilize more environmentally benign reagents and conditions, making IMF more accessible for broader applications.
Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies
The unique molecular architecture of this compound, featuring a reactive aldehyde group and a labile iodomethyl group, offers a rich landscape for chemical transformations. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodomethyl group an excellent leaving group for nucleophilic substitution reactions. This inherent reactivity opens avenues for creating a diverse library of new furan derivatives.
Future research should systematically explore:
Nucleophilic Substitutions: Reacting IMF with a wide array of nucleophiles (e.g., amines, thiols, azides, cyanides) to synthesize novel functionalized furan compounds. This could lead to the creation of peptidomimetics, as has been demonstrated with CMF-azide derivatives. researchgate.net
Coupling Reactions: Utilizing the iodomethyl group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon and carbon-heteroatom bonds, thereby expanding the structural diversity of accessible furanic molecules.
Selective Transformations: Investigating the selective reaction of either the aldehyde or the iodomethyl group while leaving the other intact. This orthogonal reactivity is crucial for multi-step synthetic sequences.
A summary of potential derivatization strategies is presented below.
| Reaction Type | Reagent Class | Potential Product Class |
| Nucleophilic Substitution | Amines, Thiols, Alcohols, Azides | 5-(Aminomethyl)-, 5-(Thiomethyl)-, 5-(Alkoxymethyl)-, 5-(Azidomethyl)-2-furaldehydes |
| Cross-Coupling Reactions | Boronic acids, Alkynes, Alkenes | 5-(Arylmethyl)-, 5-(Alkynylmethyl)-, 5-(Alkenylmethyl)-2-furaldehydes |
| Aldehyde Chemistry | Grignard reagents, Wittig reagents | Furan-2-yl(5-iodomethyl)methanols, 5-(Iodomethyl)-2-(vinyl)furans |
Rational Design of Catalytic Systems for Selective Transformations
Catalysis is central to unlocking the full synthetic potential of biomass-derived platform molecules like HMF and its derivatives. nih.gov The rational design of catalysts for the selective transformation of this compound is a critical frontier. The goal is to develop heterogeneous catalysts that are highly active, selective, and reusable, aligning with the principles of green chemistry.
Key areas for research in catalytic design include:
Selective Hydrogenation/Hydrogenolysis: Developing catalysts that can selectively reduce the aldehyde group to an alcohol or a methyl group, or cleave the C-I bond, without affecting other parts of the molecule. Bimetallic catalysts and those with controlled metal-support interactions have shown promise in the selective conversion of HMF. nih.gov
Selective Oxidation: Designing catalysts for the selective oxidation of the aldehyde group to a carboxylic acid, a transformation that leads to valuable monomers like 2,5-furandicarboxylic acid (FDCA) from HMF. ipe.ac.cn Vanadyl phosphate-based systems have demonstrated efficacy in the selective oxidation of HMF to 2,5-diformylfuran (DFF). researchgate.net
Future catalysts will likely involve precisely engineered nanomaterials, including supported metal nanoparticles, single-atom catalysts, and metal-organic frameworks (MOFs), to achieve unprecedented levels of control and selectivity in the transformations of IMF.
Advanced Integration into Circular Economy and Biorefinery Schemes
The transition to a circular economy necessitates the valorization of biomass into value-added chemicals and materials. Biorefineries are at the core of this transition, converting renewable feedstocks into a spectrum of products. mdpi.com this compound, as a derivative of the key biomass platform molecule HMF, is well-positioned to be integrated into advanced biorefinery concepts. chemrxiv.org
Future perspectives in this area include:
Feedstock Integration: Developing robust processes that can handle the variability of lignocellulosic biomass to produce IMF precursors like HMF and CMF consistently.
Product Diversification: Positioning IMF as a key intermediate that connects the initial biomass conversion to a wide range of high-value downstream products, including polymers, pharmaceuticals, and specialty chemicals. This aligns with the biorefinery goal of producing multiple products to maximize value from the feedstock. semanticscholar.org
The successful integration of IMF into biorefinery models will contribute to reducing reliance on fossil fuels and mitigating environmental challenges, fostering a more sustainable, circular bioeconomy.
Computational-Guided Discovery and Design of New Derivatives and Applications
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules and materials. Applying these techniques to this compound can significantly reduce the experimental effort required to identify promising derivatives and applications.
Future research should leverage computational approaches to:
Predict Reactivity: Use quantum mechanics (e.g., Density Functional Theory, DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of transformations involving IMF. This can guide the design of experiments and the selection of optimal reaction conditions.
Design Novel Catalysts: Computationally screen potential catalyst materials and active sites for specific transformations of IMF. Modeling the interaction between the substrate and the catalyst surface can provide insights into the reaction mechanism and help in designing more efficient and selective catalysts.
Virtual Screening for Applications: Employ molecular docking and other simulation techniques to screen libraries of virtual IMF derivatives for potential biological activity or material properties. This can help identify lead compounds for applications in drug discovery, agrochemicals, or as monomers for novel polymers.
By combining computational predictions with targeted experimental validation, the development cycle for new IMF-based products can be significantly shortened, paving the way for rapid innovation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Iodomethyl)-2-furaldehyde, and how do reaction parameters (e.g., catalysts, solvents) influence yield?
- Methodology : Synthesis typically involves halogenation of precursor aldehydes. For example, 5-(Hydroxymethyl)-2-furaldehyde (HMF) can undergo iodination via nucleophilic substitution using KI/NaI in the presence of a halogenating agent (e.g., PCl₃ or HI) under controlled temperatures (60–90°C). Solvent polarity and acid catalysts (e.g., H₂SO₄) significantly impact reaction efficiency. Polar aprotic solvents like DMF enhance iodomethyl group incorporation, while excessive acidity may promote side reactions like polymerization .
- Data Consideration : Monitor reaction progress using TLC or GC-MS to optimize stoichiometry and avoid over-iodination. Yields >70% are achievable with precise temperature control and inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodology :
- ¹H/¹³C NMR : The iodomethyl group (-CH₂I) shows distinct deshielding in ¹H NMR (δ 4.5–5.0 ppm) and ¹³C NMR (δ 10–15 ppm for CH₂I). The aldehyde proton resonates at δ 9.5–10.0 ppm .
- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS or EI-MS reveals the molecular ion [M]⁺ at m/z 238 (C₆H₅IO₂) and characteristic fragments (e.g., loss of I⁻ at m/z 111) .
Q. What analytical methods quantify this compound in complex matrices (e.g., reaction mixtures or biological samples)?
- Methodology : Reverse-phase HPLC with UV detection (λ = 280 nm) is standard. For enhanced sensitivity, LC-MS/MS using MRM (multiple reaction monitoring) modes improves selectivity in biological samples. Calibration curves (0.1–100 µg/mL) with internal standards (e.g., deuterated analogs) ensure accuracy .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of this compound from furan precursors?
- Mechanistic Insights : Formation likely proceeds via acid-catalyzed dehydration of hexoses (e.g., fructose) to HMF, followed by iodination. Quantum chemical studies suggest that the iodomethyl group stabilizes intermediates through hyperconjugation, lowering activation energy for substitution. Isotopic labeling (e.g., ¹³C-glucose) can track carbon rearrangement during dehydration .
- Contradictions : While HMF formation from sugars is well-documented , iodination steps remain understudied. Competing pathways (e.g., direct halogenation of furfural derivatives) require kinetic studies to resolve .
Q. How does the iodine substituent influence the compound’s stability and reactivity compared to HMF?
- Reactivity Analysis : The electronegative iodine atom increases susceptibility to nucleophilic attack, making this compound more reactive than HMF in cross-coupling reactions (e.g., Suzuki-Miyaura). However, it also reduces thermal stability; TGA data show decomposition onset at 120°C (vs. 180°C for HMF) due to C-I bond cleavage .
- Computational Support : DFT calculations reveal lower LUMO energy (-1.2 eV vs. -0.8 eV for HMF), enhancing electrophilicity. Hirshfeld surface analysis highlights stronger halogen bonding interactions in crystal structures .
Q. What computational approaches model the electronic structure and reaction pathways of this compound?
- Methodology :
- DFT/Molecular Dynamics : Simulate reaction pathways (e.g., iodination) using Gaussian or CP2K software with B3LYP/6-311++G(d,p) basis sets. Solvent effects are modeled via PCM or COSMO .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., I···O contacts) from XRD data to predict crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
